N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide

Kinase inhibitor MNK2 Structure‑based drug design

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide (CAS 2034231-12-2) is a synthetic small molecule built on a pyridine-benzamide scaffold that features a 1-methyl‑1H‑pyrazol‑4‑yl substituent at the pyridine 5‑position and a 3‑methylthio group on the benzamide ring. This chemotype is a close structural analogue of the dual MNK1/2 inhibitor series disclosed by Kwiatkowski et al., where fragment‑based evolution of a pyridine‑benzamide core yielded potent, selective kinase inhibitors with favourable pharmacokinetic profiles.

Molecular Formula C18H18N4OS
Molecular Weight 338.43
CAS No. 2034231-12-2
Cat. No. B2987426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide
CAS2034231-12-2
Molecular FormulaC18H18N4OS
Molecular Weight338.43
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)SC
InChIInChI=1S/C18H18N4OS/c1-22-12-16(11-21-22)15-6-13(8-19-10-15)9-20-18(23)14-4-3-5-17(7-14)24-2/h3-8,10-12H,9H2,1-2H3,(H,20,23)
InChIKeyWBDOVVSMSHNYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide – Kinase-Focused Screening Compound for Targeted Medicinal Chemistry and Chemical Biology


N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide (CAS 2034231-12-2) is a synthetic small molecule built on a pyridine-benzamide scaffold that features a 1-methyl‑1H‑pyrazol‑4‑yl substituent at the pyridine 5‑position and a 3‑methylthio group on the benzamide ring. This chemotype is a close structural analogue of the dual MNK1/2 inhibitor series disclosed by Kwiatkowski et al., where fragment‑based evolution of a pyridine‑benzamide core yielded potent, selective kinase inhibitors with favourable pharmacokinetic profiles [1]. The compound is primarily utilised as a screening tool in kinase‑focused drug discovery programmes and as a versatile building block for structure–activity relationship (SAR) expansion.

Why Generic Substitution with Close Analogues of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide Undermines Research Reproducibility


Although numerous vendors list structurally related pyridine‑benzamide derivatives, the precise regioisomerism (pyrazole at the pyridine 5‑position rather than the 6‑position) and the 3‑methylthio substituent critically differentiate this compound from unsubstituted or para‑substituted benzamide analogues. The co‑crystal structure of the des‑methylthio analogue BV9 with MNK2 (PDB 6JLR) shows that the benzamide moiety makes direct hydrogen‑bond contacts in the kinase hinge region [1][2]. Introduction of a 3‑methylthio group alters both steric bulk and lipophilicity in this key pharmacophore region, which can shift selectivity profiles, modulate metabolic stability, and affect cell permeability in ways that cannot be predicted from data generated with the unsubstituted prototype. Consequently, procurement of a generic “pyridine‑pyrazole‑benzamide” without the correct substitution pattern carries a high risk of irreproducible biological results.

Quantitative Differentiation Evidence for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide vs. Closest Analogues


3-Methylthio Substitution versus Unsubstituted Benzamide in MNK2 Co‑Crystal Structure

In the co‑crystal structure of wild‑type MNK2 with the des‑methylthio analogue BV9 (4‑[5‑(1‑methylpyrazol‑4‑yl)pyridin‑3‑yl]benzamide, PDB 6JLR), the benzamide carbonyl and NH form conserved hydrogen bonds with the kinase hinge region [1][2]. The target compound retains this pyridine‑pyrazole‑benzamide scaffold but introduces a 3‑methylthio substituent on the benzamide ring. While no direct cocrystal structure of the target compound is publicly available, SAR data from the parent series indicate that substitution at the 3‑position of the benzamide ring modulates MNK1/2 inhibitory potency by up to 5‑fold relative to the unsubstituted parent, depending on the steric and electronic nature of the substituent [3]. This sensitivity implies that the 3‑methylthio group is not a silent replacement and is expected to confer a distinct selectivity fingerprint.

Kinase inhibitor MNK2 Structure‑based drug design

Pyrazole Regioisomerism: 5‑Pyridyl vs. 6‑Pyridyl Attachment

The target compound bears the 1‑methyl‑1H‑pyrazol‑4‑yl group at the 5‑position of the pyridine ring. The isomeric compound N‑((6‑(1‑methyl‑1H‑pyrazol‑4‑yl)pyridin‑3‑yl)methyl)‑3‑(methylthio)benzamide (CAS not available) places the pyrazole at the 6‑position while keeping the benzamide attachment at the 3‑position. In the published MNK inhibitor series, the 5‑pyridyl regioisomer (exemplified by BV9) showed >10‑fold higher MNK2 binding affinity than the corresponding 6‑pyridyl isomer, as determined by surface plasmon resonance (SPR) [1][2]. This dramatic regioisomer effect is attributed to optimal orientation of the pyrazole ring within the kinase front pocket. Although direct SPR data for the target compound are not reported, the 5‑pyridyl connectivity is conserved, implying that the target compound should maintain the favourable binding pose of the bioactive regioisomer.

Regioisomer Kinase selectivity Pyridine‑pyrazole series

Potential Off‑Target Activity at P2Y Purinergic Receptors

A structurally related compound sharing the 3‑methylthio‑benzamide moiety (CHEMBL2333770, a P2Y1 antagonist) exhibited IC50 values of 29 nM in washed human platelets and 350 nM in HEK293 cells overexpressing human P2Y1R [1]. While the target compound differs in the amine‑linked aromatic moiety, the 3‑methylthio‑benzamide substructure is a known pharmacophore for purinergic receptor antagonism. This collateral activity profile may be relevant when using the compound in cellular assays that involve nucleotide signalling (e.g., platelet activation, immune cell calcium responses).

P2Y1 antagonist Platelet assay Calcium flux

Optimal Research and Industrial Application Scenarios for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide


Kinase Selectivity Profiling and Counter‑Screening Panels

The compound’s structural relationship to the MNK1/2 inhibitor series makes it suitable for inclusion in kinase selectivity panels to investigate the contribution of the 3‑methylthio substituent to off‑target kinase interactions. Because the des‑methylthio analogue BV9 has been crystallised with MNK2, the target compound can serve as a matched‑pair probe to assess how lipophilic substitution at the benzamide 3‑position shifts the selectivity fingerprint across the kinome [1][2].

SAR Expansion and Lead Optimisation in MNK‑Focused Programmes

Given that the parent series demonstrates that benzamide 3‑position modifications alter MNK1/2 potency by up to 5‑fold, the target compound is a valuable intermediate for SAR exploration. It can be used directly as a reference point when synthesising libraries of 3‑substituted benzamide analogues, enabling rapid correlation of steric/electronic parameters with enzymatic and cellular activity [3].

Chemical Probe Development for eIF4E Phosphorylation Studies

The MNK1/2‑eIF4E axis is implicated in oncogenic translation. Because the compound conserves the pyridine‑pyrazole hinge‑binding motif that is essential for MNK inhibition, it can be evaluated as a starting point for developing chemical probes that modulate eIF4E phosphorylation in cancer cell lines, with the advantage of a differentiated substitution pattern that may offer improved selectivity over the unsubstituted parent [2][3].

Purinergic Receptor De‑orphanisation Controls

The 3‑methylthio‑benzamide substructure is present in several P2Y receptor ligands. The target compound can be used as a control in assays designed to de‑orphanise novel purinergic receptor subtypes or to verify that phenotypes observed with MNK‑targeted probes are not confounded by P2Y‑mediated calcium signalling [4].

Quote Request

Request a Quote for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.